beta-Thujone
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Overview
Description
Beta-Thujone: is a naturally occurring monoterpene ketone found in various plants, including wormwood, sage, and juniper. It is one of the two stereoisomers of thujone, the other being alpha-thujone.
Mechanism of Action
Target of Action
Beta-Thujone, a volatile monoterpene ketone of plant origin, primarily targets the GABA-gated chloride channel . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. Its principal role is reducing neuronal excitability throughout the nervous system .
Mode of Action
This compound acts as an antagonist on the GABA-gated chloride channel . As a competitive antagonist of the GABA receptor, it interferes with the inhibitory transmitter GABA, which may convey stimulating, mood-elevating effects at low doses .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By antagonizing the GABA receptor, this compound reduces the inhibitory effects of GABA, leading to increased neuronal excitability . This can result in neurotoxic effects, particularly at high doses .
Pharmacokinetics
It is known that the compound is a constituent of essential oils derived from several plants, suggesting that it is lipid-soluble and likely to be absorbed through the gastrointestinal tract and skin .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its neurotoxic effects. It has been found to have genotoxic and carcinogenic properties, as well as antimutagenic and immune-modulatory effects . The compound’s effects seem to be strongly dose-dependent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the phenotypic manifestation and quantity of thujones in the essential oils depend on the plant organ and its developmental phase . Weather conditions and growth habitat might also influence the ratios, as well as the possibly unique responses of the individual species .
Biochemical Analysis
Biochemical Properties
Beta-Thujone interacts with various biomolecules. The most notable interaction is with the GABA-gated chloride channel, where it acts as a modulator . This interaction is crucial as it’s connected to the neurotoxic effects of this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the GABA-gated chloride channel . It also exhibits genotoxicity and carcinogenic properties based on in vitro experiments .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically the GABA-gated chloride channel . This interaction leads to modulation of the channel, influencing cellular functions .
Metabolic Pathways
This compound is involved in certain metabolic pathways. It’s produced by several plants, and its biosynthesis involves several steps
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Thujone can be synthesized through several methods, including the hydroxylation of bicyclic monoterpenes. One common synthetic route involves the hydroxylation of sabinene, a bicyclic monoterpene, using NADPH and oxygen-dependent enzymes .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources such as sage (Salvia officinalis) and wormwood (Artemisia absinthium). The extraction methods include headspace solid-phase microextraction (HS-SPME) and headspace sorptive extraction (HSSE), which are effective in isolating this compound from plant materials .
Chemical Reactions Analysis
Types of Reactions: Beta-Thujone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thujone oxime.
Reduction: Reduction of this compound can yield thujol.
Substitution: this compound can react with hydroxylamine hydrochloride to form thujone oxime.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Hydroxylamine hydrochloride is used for the formation of thujone oxime.
Major Products:
Oxidation: Thujone oxime.
Reduction: Thujol.
Substitution: Thujone oxime.
Scientific Research Applications
Beta-Thujone has been studied for its various applications in different fields:
Chemistry: Used as a chiral synthon in the synthesis of complex organic molecules.
Biology: Studied for its effects on insect behavior, particularly in modifying the probing behavior of aphids.
Medicine: Investigated for its potential neurotoxic effects and its role as a GABA receptor antagonist.
Industry: Utilized in the flavoring of foods and beverages due to its presence in essential oils.
Comparison with Similar Compounds
Alpha-Thujone: Another stereoisomer of thujone, with similar biological activities but differing in potency.
Sabinene: A precursor in the biosynthesis of thujone.
Camphor: A structurally related monoterpene ketone with similar applications in medicine and industry
Uniqueness: Beta-Thujone is unique due to its specific stereochemistry, which influences its biological activity and potency. It is more potent as a GABA receptor antagonist compared to alpha-thujone, making it a compound of interest in neurotoxicological studies .
Properties
CAS No. |
471-15-8 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1S,4S,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one |
InChI |
InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7-,8-,10-/m0/s1 |
InChI Key |
USMNOWBWPHYOEA-NRPADANISA-N |
SMILES |
CC1C2CC2(CC1=O)C(C)C |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@]2(CC1=O)C(C)C |
Canonical SMILES |
CC1C2CC2(CC1=O)C(C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
471-15-8 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+)-thujone (-)-thujone 3-isothujone 3-thujanone alpha, beta-thujone alpha-thujone beta-thujone beta-thujone, (1alpha,4alpha,5alpha)-isomer beta-thujone, (1S-(1alpha,4alpha,5alpha))-isomer beta-thujone, 1S-(1alpha,4beta,5alpha)-isomer cis-thujone thujone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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